molecular formula C19H17ClN6 B2781467 N6-(3-氯-4-甲基苯基)-1-甲基-N4-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 878063-17-3

N6-(3-氯-4-甲基苯基)-1-甲基-N4-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

货号: B2781467
CAS 编号: 878063-17-3
分子量: 364.84
InChI 键: NJQVLGXWHJPTDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound with the molecular formula C12H11ClN6 . It is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . These types of compounds have been applied on a large scale in the medical and pharmaceutical fields .


Molecular Structure Analysis

The molecular structure of this compound includes two fused pyrimidine rings, making it a bicyclic compound with two nitrogen atoms in each ring . The average mass of the compound is 274.709 Da, and the monoisotopic mass is 274.073364 Da .

科学研究应用

抗菌剂应用

一项研究详细介绍了含有吡唑并[1,5-a]嘧啶衍生物的杂环化合物的合成,这些化合物经过抗菌活性评估。当这些化合物结合到聚氨酯清漆和印刷油墨浆中时,对各种微生物菌株表现出显著的抗菌作用,证明了它们作为表面涂料抗菌添加剂的潜力(El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015)

药物研究

吡唑并[3,4-d]嘧啶衍生物已被合成并评估了其对腺苷受体的亲和力,腺苷受体在各种生理过程中起着至关重要的作用。这些化合物已显示出对A1腺苷受体的亲和力,表明它们在开发靶向腺苷受体的药物方面具有潜在的用途(Harden, Quinn, & Scammells, 1991)

材料科学

对N4-取代的1H-吡唑并[3,4-d]嘧啶-4,6-二胺的研究揭示了它们形成化学计量水合物和无溶剂形式的能力,这些形式连成氢键片层。这种结构多功能性突出了它们在设计具有特定分子排列的新材料中的潜在应用(Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008)

癌症研究和CK1抑制剂

N6-苯基-1H-吡唑并[3,4-d]嘧啶-3,6-二胺衍生物通过基于公共特征药效团模型的虚拟筛选和先导优化被鉴定为新型CK1抑制剂。CK1抑制剂因其对癌症发病机制和各种中枢神经系统疾病的影响而具有重要意义,这使得这些衍生物成为进一步药物开发的有希望的候选者(Yang, Li, Yan, Sun, Ma, Ji, Wang, Feng, Zou, & Yang, 2012)

新型衍生物的合成和表征

据报道,新型基于吡唑和嘧啶的3,4-二氢嘧啶-2(1H)-硫酮衍生物已被合成,展示了这些化合物在艾滋病化学治疗中的潜力。它们的结构多样性和药理潜力突显了在药物发现中进一步探索的重要性(Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019)

未来方向

Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . This suggests that “N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds may have potential for future research and development in these areas.

作用机制

Target of Action

The primary target of N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is responsible for phosphorylating key components for cell proliferation . Therefore, the inhibition of CDK2 leads to a decrease in the phosphorylation of these components, disrupting the normal progression of the cell cycle .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound .

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This is achieved through the induction of apoptosis within the cells and alteration in cell cycle progression .

属性

IUPAC Name

6-N-(3-chloro-4-methylphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6/c1-12-8-9-14(10-16(12)20)23-19-24-17(22-13-6-4-3-5-7-13)15-11-21-26(2)18(15)25-19/h3-11H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVLGXWHJPTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。